Comprehensive Technical Guide on 1-(1H-Imidazol-4-yl)ethanone (CAS 61985-25-9): Synthesis, Mechanisms, and Applications in Drug Development
Comprehensive Technical Guide on 1-(1H-Imidazol-4-yl)ethanone (CAS 61985-25-9): Synthesis, Mechanisms, and Applications in Drug Development
Executive Summary
1-(1H-Imidazol-4-yl)ethanone, commonly referred to as 4-acetylimidazole, is a highly versatile heterocyclic building block in medicinal chemistry and advanced materials science[1]. While its free base is designated by CAS 61985-25-9, it is frequently formulated and utilized as a hydrochloride salt to enhance aqueous solubility, mitigate oxidation, and improve shelf-life stability in pharmaceutical contexts[2]. This whitepaper provides an in-depth analysis of its physicochemical profile, mechanistic roles in targeted drug delivery, and field-proven synthetic methodologies, designed specifically for application scientists and drug development professionals.
Chemical Identity & Physicochemical Profiling
The structural uniqueness of 4-acetylimidazole lies in its dual functionality. The imidazole ring provides a dynamic hydrogen bond donor/acceptor system and serves as a robust ligand for metal coordination[1]. Simultaneously, the acetyl group at the 4-position introduces an electrophilic carbonyl carbon, enabling downstream functionalization such as condensation, acylation, and hydrazone formation.
Table 1: Physicochemical & Structural Data
| Parameter | Specification |
| IUPAC Name | 1-(1H-imidazol-4-yl)ethan-1-one |
| CAS Registry Number | 61985-25-9 (Free Base) |
| Molecular Formula | C5H6N2O |
| Molecular Weight | 110.11 g/mol |
| Topological Polar Surface Area (TPSA) | 45.8 Ų |
| Physical Form | White to light yellow solid/powder |
| Storage Temperature | Room Temperature (Sealed, Dry) |
Data aggregated from authoritative chemical databases and supplier specifications[3],[4].
Mechanistic Role in Drug Design & Molecular Targeting
As a privileged scaffold, 4-acetylimidazole is not merely a passive structural element; it actively dictates the pharmacodynamic and pharmacokinetic behavior of its derivatives.
Hypoxic Cell Radiosensitization
In oncology, tumor hypoxia severely limits the efficacy of ionizing radiation. 4-Acetylimidazole is a critical precursor in the synthesis of 2-nitro-4-acetylimidazole analogs[5].
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The Causality of Design: The addition of the electron-withdrawing acetyl group at the 4-position finely tunes the reduction potential of the nitroimidazole core. This structural choice ensures that the molecule acts as a highly effective electron sink, selectively generating cytotoxic radical anions only within the reductive environment of hypoxic mammalian cells, thereby minimizing systemic toxicity while maximizing radiosensitization[5].
CD206-Targeted Macrophage Delivery Systems
Recent advancements in immunotherapy utilize 4-acetylimidazole to construct degradable linkers for targeted drug delivery vehicles[6]. Specifically, it is conjugated with bisphosphonates to target the CD206 (mannose) receptors on Tumor-Associated Macrophages (TAMs).
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The Causality of Design: The acetyl moiety is exploited to form acid-labile linkages (such as acylhydrazones). Once the drug vehicle is internalized via receptor-mediated endocytosis, the acidic environment of the endosome triggers the hydrolysis of the linker, releasing the bisphosphonate payload to induce TAM apoptosis or phenotype alteration[6].
Fig 2. Mechanism of CD206-targeted drug delivery utilizing a degradable 4-acetylimidazole linker.
Advanced Synthetic Methodologies & Self-Validating Protocols
Direct Friedel-Crafts acylation of imidazole is notoriously difficult due to the deactivation of the ring upon complexation with Lewis acids. Therefore, industrial-scale synthesis relies on the controlled condensation and subsequent decomposition of functionalized precursors[7].
Industrial Synthesis of 4-Acetylimidazole
The following protocol outlines a high-yield synthesis route utilizing a Claisen-type condensation, designed as a self-validating system to ensure batch-to-batch reproducibility[7].
Step-by-Step Methodology:
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Deprotonation & Condensation: Suspend Sodium Hydride (NaH) in anhydrous toluene. Add Imidazole-4-ethyl formate to the suspension.
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Controlled Addition: Add ethyl acetate dropwise under continuous stirring.
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Causality: Dropwise addition is critical. It controls the exothermic deprotonation of ethyl acetate and minimizes its self-condensation, kinetically favoring the nucleophilic attack of the enolate onto the formate ester[7].
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Reflux: Heat the reaction mixture to reflux for 5 hours.
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Solvent Exchange & Ketoform Decomposition: Distill off the toluene under reduced pressure. Dissolve the resulting residue in a mixture of 1,4-dioxane and 5N Hydrochloric Acid (HCl), and reflux overnight.
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Causality: The strong inorganic acid catalyzes the ketoform decomposition (decarboxylation/cleavage), which is strictly required to yield the final acetyl group at the 4-position[7].
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Self-Validation Checkpoint: Route the condenser exhaust through a mineral oil bubbler. The cessation of CO₂ gas evolution serves as a definitive, observable endpoint for the decarboxylation. Proceeding to the next step before gas evolution stops will result in incomplete conversion and downstream purification failure.
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Neutralization & Extraction: Neutralize the reaction liquid with solid Sodium Bicarbonate (NaHCO₃). Extract the aqueous layer with ethyl acetate and wash with water.
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Final Validation: Confirm product identity via ¹H-NMR (DMSO-d6). The acetyl methyl protons must appear as a sharp singlet at ~2.4 ppm, validating the successful installation of the acetyl group.
Fig 1. Step-by-step synthetic workflow and quality control for 4-acetylimidazole.
Synthesis of Bisphosphonate-Imidazole Linkers
When utilizing 4-acetylimidazole to create CD206-targeted payloads, the conjugation must be handled precisely[6].
Step-by-Step Methodology:
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Reagent Combination: Combine 3.3 mmol of vinylidene bisphosphonate and 5.0 mmol of 4-acetylimidazole in 20 mL of anhydrous Tetrahydrofuran (THF) within a specialized pressure bottle[6].
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Causality: The selection of anhydrous THF and a sealed pressure vessel is not arbitrary. THF efficiently solubilizes both the polar imidazole and the bisphosphonate. The pressure vessel prevents solvent flash-boiling at the required 75°C reaction temperature, maintaining the necessary kinetic energy for the reaction without altering the stoichiometric concentration[6].
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Heating: Seal the bottle and heat at 75°C with continuous magnetic stirring for 3 hours.
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In-Process Control (IPC): Sample 10 µL of the mixture, dilute in methanol, and inject into an ESI+ LC-MS.
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Self-Validation Checkpoint: The target mass [M+H]+ of the conjugated product must be the dominant peak. If starting material peaks exceed 5% AUC, extend the reaction time by 1 hour.
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Purification: Filter the cooled reaction mixture to remove excess unreacted imidazole, then concentrate in vacuo to yield the crude linker material[6].
Handling, Safety, and GHS Compliance
4-Acetylimidazole and its hydrochloride salt are biologically active compounds that require strict adherence to laboratory safety protocols. The compound is classified as an irritant and acute oral toxin[4].
Table 2: GHS Safety & Handling Profile
| Hazard Class | GHS Statement | Precautionary Protocol |
| Acute Toxicity (Oral) | H302: Harmful if swallowed[3] | P264, P270: Wash hands thoroughly; do not eat/drink during use[4]. |
| Skin Corrosion/Irritation | H315: Causes skin irritation[3] | P280: Wear protective nitrile gloves and lab coat[4]. |
| Eye Damage/Irritation | H319: Causes serious eye irritation[3] | P305+P351+P338: Rinse cautiously with water; remove contacts[4]. |
| STOT (Single Exposure) | H335: May cause respiratory irritation[3] | P261, P271: Avoid breathing dust; use only in a fume hood[4]. |
Note: Always consult the manufacturer's specific Certificate of Analysis (COA) and Safety Data Sheet (SDS) prior to handling.
References
Sources
- 1. 4-Acetylimidazole Supplier & Manufacturer in China | Properties, Uses, Safety, MSDS, Price & Bulk Supply [quinoline-thiophene.com]
- 2. chembk.com [chembk.com]
- 3. 4-Acetylimidazole | 61985-25-9 [sigmaaldrich.com]
- 4. 1-(1H-imidazol-4-yl)ethan-1-one | C5H6N2O | CID 565600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Potential Radiosensitizing Agents III: 2-Nitro-4-acetylimidazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2023225273A1 - Cd206 targeted drug delivery vehicles carrying novel bisphosphonate drug payloads via a degradable linker - Google Patents [patents.google.com]
- 7. CN102101843A - Preparation method of 4-acetylimidazole and its intermediate - Google Patents [patents.google.com]
